molecular formula C12H17N7O3S B4139284 ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE

ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE

Cat. No.: B4139284
M. Wt: 339.38 g/mol
InChI Key: UADYSYRKCSXWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {2-imino-3-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-5-oxo-1-imidazolidinyl}acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, an imidazolidinyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyanuric chloride with methylamine and methylthiol to form the triazine core. This intermediate is then reacted with an imidazolidinone derivative under controlled conditions to introduce the imidazolidinyl group. Finally, the ethyl acetate moiety is introduced through esterification reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-imino-3-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-5-oxo-1-imidazolidinyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl {2-imino-3-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-5-oxo-1-imidazolidinyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE involves multiple molecular targets and pathways:

Properties

IUPAC Name

ethyl 2-[2-imino-3-[4-(methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]-5-oxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O3S/c1-4-22-8(21)6-18-7(20)5-19(9(18)13)11-15-10(14-2)16-12(17-11)23-3/h13H,4-6H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADYSYRKCSXWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CN(C1=N)C2=NC(=NC(=N2)NC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{2-IMINO-3-[4-(METHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]-5-OXO-1-IMIDAZOLIDINYL}ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.